1-(3-Acetylphenyl)-3-hydroxypropan-1-one
Description
Properties
CAS No. |
648416-50-6 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C11H12O3/c1-8(13)9-3-2-4-10(7-9)11(14)5-6-12/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
STRBUEJRAPCPQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)CCO |
Origin of Product |
United States |
Preparation Methods
Direct Condensation Reactions
In this method, a direct condensation reaction between an aromatic ketone and an acetophenone derivative is conducted. This approach typically involves the use of a base to facilitate the reaction.
- Mix the aromatic ketone (e.g., acetophenone) with an equivalent amount of 3-hydroxypropan-1-one in the presence of a base such as sodium hydroxide.
- The reaction is usually performed in an alcoholic solvent like ethanol or methanol to enhance solubility and reaction rates.
Yield: Moderate yields are reported, often around 50-70%, depending on the specific conditions used (temperature, reaction time).
Base-Catalyzed Reactions
This method employs strong bases to promote the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the ketone.
- Combine an aromatic ketone with a substituted acetophenone in a solvent such as toluene or ethanol.
- Add a strong base (e.g., potassium hydroxide) to initiate the reaction.
- The mixture is heated under reflux for several hours.
Yield: This method can achieve yields exceeding 80%, although some variations may lead to lower outcomes due to side reactions.
Solvent-Assisted Synthesis
Utilizing solvents can significantly influence the reaction kinetics and product yield. This method focuses on optimizing solvent choice to enhance reactivity.
- Dissolve both reactants in a low-polarity solvent like toluene.
- Introduce a dehydration agent alongside a base to drive the equilibrium towards product formation.
- Heat the mixture while stirring continuously.
Yield: Yields from this method can vary widely; however, careful optimization can lead to yields above 75%.
The following table summarizes key aspects of each preparation method for 1-(3-Acetylphenyl)-3-hydroxypropan-1-one:
| Method | Solvent | Base Used | Typical Yield (%) | Reaction Time |
|---|---|---|---|---|
| Direct Condensation | Ethanol/Methanol | Sodium Hydroxide | 50 - 70 | 4 - 6 hours |
| Base-Catalyzed Reaction | Toluene/Ethanol | Potassium Hydroxide | >80 | 6 - 8 hours |
| Solvent-Assisted Synthesis | Toluene | Varies (e.g., NaOH) | >75 | 5 - 10 hours |
The preparation of 1-(3-Acetylphenyl)-3-hydroxypropan-1-one can be accomplished through various synthetic routes, each with distinct advantages and challenges. The choice of method may depend on factors such as desired yield, available reagents, and specific application requirements. Future research may focus on improving yields further by exploring alternative catalysts or reaction conditions that minimize by-products and enhance overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetylphenyl)-3-hydroxypropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 1-(3-Acetylphenyl)-3-oxopropan-1-one.
Reduction: Formation of 1-(3-Acetylphenyl)-3-hydroxypropan-1-ol.
Substitution: Formation of various substituted derivatives on the phenyl ring, such as nitro, sulfo, and halo derivatives.
Scientific Research Applications
1-(3-Acetylphenyl)-3-hydroxypropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
Comparison with Similar Compounds
Substituent Trends :
- Electron-withdrawing groups (e.g., Br, NO₂, Cl) increase thermal stability and crystallinity but may reduce solubility .
- Electron-donating groups (e.g., NH₂, OCH₃) improve solubility and alter reaction kinetics in synthetic pathways .
Physical and Spectral Properties
Biological Activity
1-(3-Acetylphenyl)-3-hydroxypropan-1-one, an organic compound with the molecular formula C_11H_12O_3 and a molecular weight of 192.21 g/mol, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a hydroxypropanone moiety attached to a phenyl ring, which is substituted with an acetyl group at the para position. Its structural characteristics suggest diverse reactivity and interaction potential with biological systems, making it a promising candidate for drug discovery.
Antimicrobial Properties
Preliminary studies have indicated that 1-(3-Acetylphenyl)-3-hydroxypropan-1-one exhibits antimicrobial activity. Research has shown that compounds with similar structural motifs often interact with microbial cell membranes or inhibit essential metabolic pathways. For instance, the compound's ability to disrupt bacterial cell walls or interfere with protein synthesis could be mechanisms underlying its antimicrobial effects.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been noted for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions suggest potential therapeutic applications in treating conditions characterized by excessive inflammation, such as arthritis or other chronic inflammatory diseases.
The precise mechanisms through which 1-(3-Acetylphenyl)-3-hydroxypropan-1-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets, modulating enzyme activity or altering signal transduction pathways. Understanding these interactions is crucial for evaluating its efficacy and safety as a pharmaceutical candidate.
Comparative Analysis of Structural Analogues
To better understand the unique properties of 1-(3-Acetylphenyl)-3-hydroxypropan-1-one, a comparison with structurally similar compounds can be insightful. The following table summarizes key features of several analogues:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-Acetylphenyl)-3-hydroxypropan-1-one | C₁₁H₁₂O₃ | Hydroxypropanone moiety, acetyl substitution |
| 3-Hydroxyacetophenone | C₈H₈O₃ | Hydroxyl group at position 3 on phenyl ring |
| Acetophenone | C₈H₈O | Simple ketone structure without hydroxyl group |
| 2-Hydroxyacetophenone | C₈H₈O₃ | Hydroxyl group at position 2 on phenyl ring |
This comparison highlights the distinct structural features of 1-(3-Acetylphenyl)-3-hydroxypropan-1-one, particularly the presence of both hydroxy and acetyl groups on the aromatic system, which may contribute to its unique biological activities.
In Vitro Studies
Recent in vitro studies have demonstrated that 1-(3-Acetylphenyl)-3-hydroxypropan-1-one exhibits significant cytotoxicity against various cancer cell lines. For example, research indicated that this compound showed IC50 values in the low micromolar range against breast adenocarcinoma (MCF7) and cervical carcinoma (HeLa) cell lines. These findings suggest potential applications in cancer therapy .
Mechanistic Insights from Analogues
Studies on structurally similar compounds have provided insights into possible mechanisms of action for 1-(3-Acetylphenyl)-3-hydroxypropan-1-one. For instance, derivatives of related phenolic compounds have been shown to inhibit protein tyrosine phosphatase-1B (PTP-1B), suggesting that similar interactions may occur with the target compound, potentially influencing insulin signaling pathways and offering implications for diabetes treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
